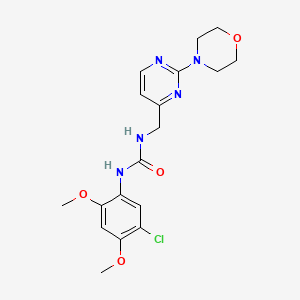
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in the signaling pathways of B cells, which play a crucial role in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B cell receptor signaling, which is required for the survival and proliferation of B cells. Inhibition of BTK by 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This results in reduced proliferation and survival of cancer cells and decreased production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has been found to reduce the growth and survival of cancer cells and to decrease the production of inflammatory cytokines in immune cells. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea in lab experiments is its specificity for BTK, which allows for selective inhibition of B cell receptor signaling. This can be useful in studying the role of BTK in various diseases, including cancer and autoimmune diseases. However, one limitation of using 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea in lab experiments may not fully recapitulate the complexity of disease pathogenesis in vivo.
Direcciones Futuras
There are several potential directions for future research on 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the investigation of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea in clinical trials, to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea in B cells and other immune cells.
Métodos De Síntesis
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves several steps, including the reaction of 5-chloro-2,4-dimethoxyaniline with 4-nitrophenyl chloroformate to form an intermediate product. This intermediate is then reacted with 2-morpholinopyrimidine-4-amine to produce 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea. The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of cancer cells and decreased production of inflammatory cytokines in immune cells. In vivo studies have demonstrated the efficacy of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea in various mouse models of cancer and autoimmune diseases, including lymphoma, leukemia, rheumatoid arthritis, and lupus.
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-3-4-20-17(22-12)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZOXJUCYPCWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

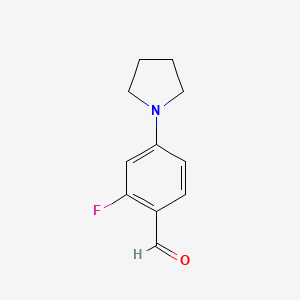
![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)

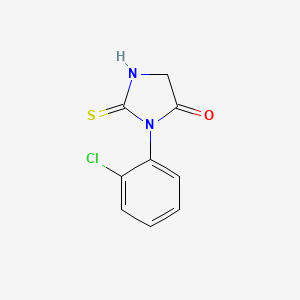
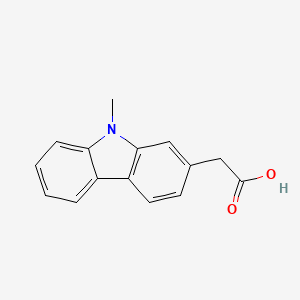
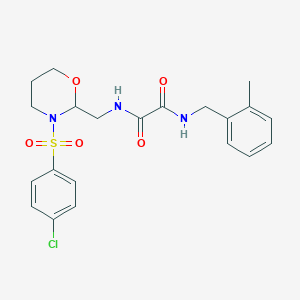
![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)
![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)
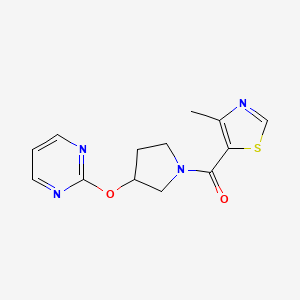

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)
![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)
![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B2398875.png)